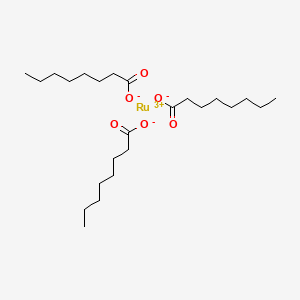
Ruthenium(3+) octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium(3+) octanoate is a coordination compound where ruthenium is in the +3 oxidation state, coordinated with octanoate ligands. Ruthenium, a transition metal belonging to the platinum group, is known for its versatile catalytic properties and ability to form stable complexes. Octanoate, also known as caprylate, is a fatty acid anion derived from octanoic acid. The combination of ruthenium and octanoate results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ruthenium(3+) octanoate can be synthesized through the reaction of ruthenium trichloride with octanoic acid in the presence of a base. The general reaction involves dissolving ruthenium trichloride in a suitable solvent, such as ethanol, and then adding octanoic acid and a base like sodium hydroxide. The mixture is heated under reflux conditions to facilitate the formation of the this compound complex.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Ruthenium(3+) octanoate undergoes various chemical reactions, including:
Oxidation: Ruthenium(3+) can be oxidized to higher oxidation states, such as ruthenium(4+) or ruthenium(6+), under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, such as ruthenium(2+), using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions can occur, where the octanoate ligands are replaced by other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as triphenylphosphine or ethylenediamine.
Major Products Formed:
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes.
Substitution: Ruthenium complexes with different ligands.
Scientific Research Applications
Ruthenium(3+) octanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, such as hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with biological molecules.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism of action of ruthenium(3+) octanoate involves its ability to coordinate with various substrates and facilitate chemical transformations. In biological systems, this compound can interact with cellular components, such as DNA and proteins, leading to the inhibition of cellular processes. The compound’s catalytic activity is attributed to the ability of ruthenium to undergo redox reactions and form stable complexes with various ligands.
Comparison with Similar Compounds
Ruthenium(3+) chloride: A common ruthenium compound used in various catalytic applications.
Ruthenium(3+) acetylacetonate: Another ruthenium complex with different ligands, used in similar catalytic processes.
Ruthenium(3+) nitrate: Used in oxidation reactions and as a precursor for other ruthenium complexes.
Uniqueness of Ruthenium(3+) Octanoate: this compound is unique due to the presence of octanoate ligands, which impart specific solubility and reactivity properties. The fatty acid nature of octanoate makes the compound more hydrophobic, which can influence its interactions in both chemical and biological systems. Additionally, the combination of ruthenium’s catalytic properties with the octanoate ligands’ characteristics makes this compound particularly valuable in specialized applications.
Properties
CAS No. |
68957-64-2 |
|---|---|
Molecular Formula |
C24H45O6Ru |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
octanoate;ruthenium(3+) |
InChI |
InChI=1S/3C8H16O2.Ru/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3 |
InChI Key |
HAQNILKXKHODOO-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ru+3] |
Related CAS |
124-07-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


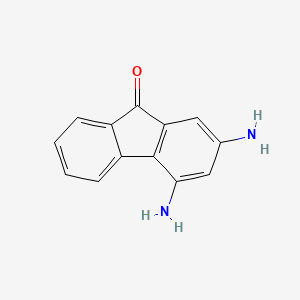

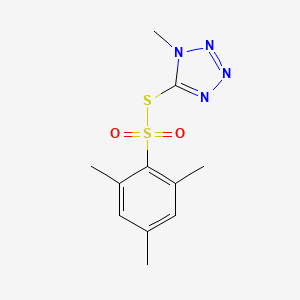


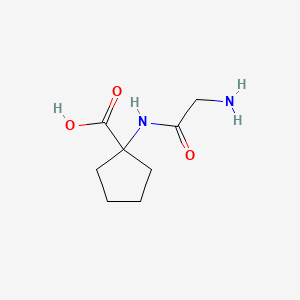
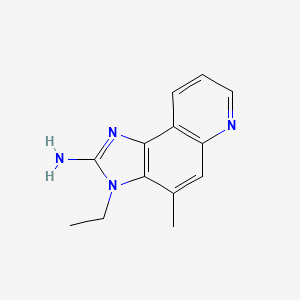
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)
![8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide](/img/structure/B12803634.png)
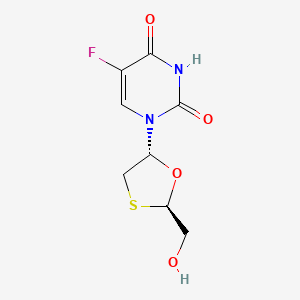

![[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine](/img/structure/B12803651.png)
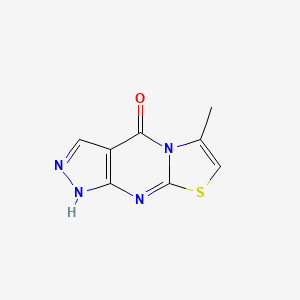
![[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate](/img/structure/B12803656.png)
